molecular formula C39H30F4N2O11S2 B13726881 APDye 568 TFP Ester

APDye 568 TFP Ester

Cat. No.: B13726881
M. Wt: 842.8 g/mol
InChI Key: MYAPWPXZDQBHCC-UHFFFAOYSA-N
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Description

APDye 568 TFP Ester is an amine-reactive, orange fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules. This compound is spectrally similar to Alexa Fluor 568 and CF 568, with absorption and emission maxima at 578 nm and 602 nm, respectively .

Preparation Methods

APDye 568 TFP Ester is synthesized through a series of chemical reactions involving the introduction of a tetrafluorophenyl (TFP) ester group to the dye molecule. The TFP ester is an activated ester that reacts with primary amines to form stable amide bonds. This process typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and requires careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

APDye 568 TFP Ester primarily undergoes substitution reactions where the TFP ester group reacts with primary amines. The major product of this reaction is a stable amide bond formed between the dye and the biomolecule. This reaction is typically carried out at a basic pH to enhance the reactivity of the amine group and improve the efficiency of the labeling process .

Scientific Research Applications

APDye 568 TFP Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of APDye 568 TFP Ester involves the formation of a stable amide bond between the TFP ester group and the primary amines of biomolecules. This reaction is facilitated by the high reactivity of the TFP ester, which is more resistant to hydrolysis compared to other activated esters such as succinimidyl esters. This stability allows for more efficient and reproducible labeling of biomolecules .

Comparison with Similar Compounds

APDye 568 TFP Ester is similar to other fluorescent dyes such as Alexa Fluor 568, CF 568, and DyLight 568. it offers improved resistance to hydrolysis and more efficient labeling of biomolecules. The unique properties of this compound make it a preferred choice for applications requiring high sensitivity and stability .

Similar Compounds

Properties

Molecular Formula

C39H30F4N2O11S2

Molecular Weight

842.8 g/mol

IUPAC Name

[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate

InChI

InChI=1S/C39H30F4N2O11S2/c1-38(2)13-18(15-57(49,50)51)21-8-24-30(11-28(21)44-38)55-31-12-29-22(19(16-58(52,53)54)14-39(3,4)45-29)9-25(31)32(24)20-6-5-17(7-23(20)36(46)47)37(48)56-35-33(42)26(40)10-27(41)34(35)43/h5-14,44H,15-16H2,1-4H3,(H,46,47)(H,49,50,51)(H,52,53,54)

InChI Key

MYAPWPXZDQBHCC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C

Origin of Product

United States

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